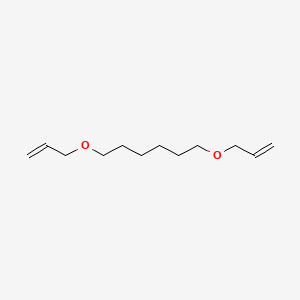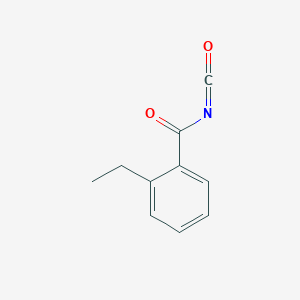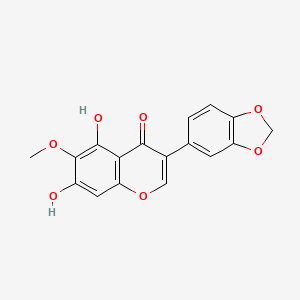
Dalspinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dalspinin is an isoflavone compound isolated from the roots of the plant Dalbergia spinosa . Isoflavones are a class of flavonoids known for their diverse biological activities and potential health benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dalspinin can be synthesized through the extraction of the roots of Dalbergia spinosa. The process involves the use of ethanol as a solvent to extract the compound from the plant material . The ethanolic extract is then subjected to silica gel column chromatography, eluting with a mixture of ethyl acetate and methanol (97:3) to isolate this compound as a cream-colored solid .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. The scalability of the process would involve optimizing the extraction efficiency and purification steps to ensure a high yield of the compound. This may include the use of larger extraction vessels, continuous chromatography systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dalspinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically use nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction can produce dihydroisoflavones. Substitution reactions can lead to various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of dalspinin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and microbial growth. For example, this compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative enzymes . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Dalspinin is structurally similar to other isoflavones such as dalspinosin and caviunin . it is unique in its specific functional groups and biological activities.
Similar Compounds
Eigenschaften
CAS-Nummer |
83162-85-0 |
|---|---|
Molekularformel |
C17H12O7 |
Molekulargewicht |
328.27 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-methoxychromen-4-one |
InChI |
InChI=1S/C17H12O7/c1-21-17-10(18)5-13-14(16(17)20)15(19)9(6-22-13)8-2-3-11-12(4-8)24-7-23-11/h2-6,18,20H,7H2,1H3 |
InChI-Schlüssel |
JPTHUHXDIAJESU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


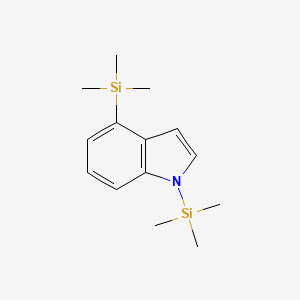
![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)

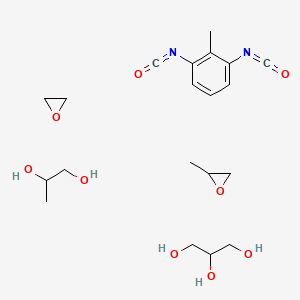
![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
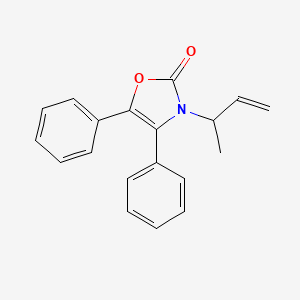
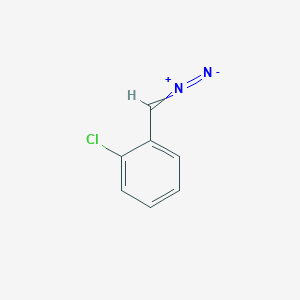

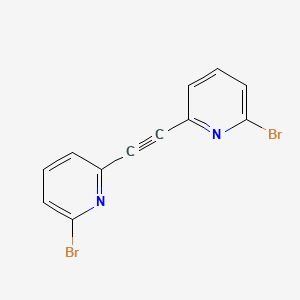
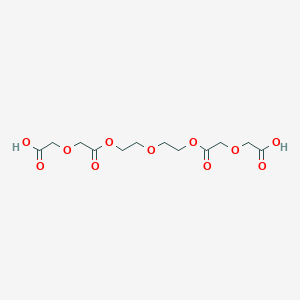
phosphane](/img/structure/B14432490.png)

